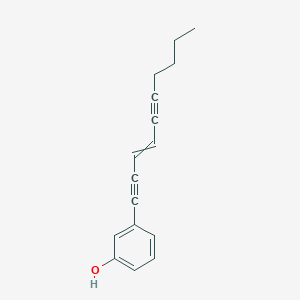
3-(Dec-3-ene-1,5-diyn-1-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dec-3-ene-1,5-diyn-1-yl)phenol: is an organic compound characterized by the presence of a phenol group attached to a dec-3-ene-1,5-diyn-1-yl chain. This compound is notable for its unique structure, which includes both an alkyne and an alkene functional group. The presence of these functional groups makes it a versatile compound in organic synthesis and various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dec-3-ene-1,5-diyn-1-yl)phenol typically involves the coupling of a phenol derivative with a dec-3-ene-1,5-diyn-1-yl precursor. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions usually include a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.
化学反応の分析
Types of Reactions: 3-(Dec-3-ene-1,5-diyn-1-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, bromine for halogenation.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alkenes or alkanes.
Substitution: Nitro or halogenated phenol derivatives.
科学的研究の応用
Chemistry: 3-(Dec-3-ene-1,5-diyn-1-yl)phenol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways involving phenolic compounds.
Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials with specific functional properties.
作用機序
The mechanism of action of 3-(Dec-3-ene-1,5-diyn-1-yl)phenol involves its interaction with various molecular targets. The phenol group can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, the alkyne and alkene groups can participate in cycloaddition reactions, forming new chemical bonds and structures. These interactions can modulate biological pathways and enzyme activities, leading to various physiological effects.
類似化合物との比較
- 4-(Dec-3-ene-1,5-diyn-1-yl)phenol
- 3-(Dec-3-ene-1,5-diyn-1-yl)phenylmethanol
Comparison: Compared to similar compounds, 3-(Dec-3-ene-1,5-diyn-1-yl)phenol is unique due to its specific substitution pattern on the phenol ring. This unique structure influences its reactivity and the types of reactions it can undergo. For example, the position of the alkyne and alkene groups can affect the compound’s ability to participate in cycloaddition reactions, making it more or less reactive compared to its analogs.
特性
CAS番号 |
823228-06-4 |
|---|---|
分子式 |
C16H16O |
分子量 |
224.30 g/mol |
IUPAC名 |
3-dec-3-en-1,5-diynylphenol |
InChI |
InChI=1S/C16H16O/c1-2-3-4-5-6-7-8-9-11-15-12-10-13-16(17)14-15/h7-8,10,12-14,17H,2-4H2,1H3 |
InChIキー |
NHBUYHNMXVOKLL-UHFFFAOYSA-N |
正規SMILES |
CCCCC#CC=CC#CC1=CC(=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


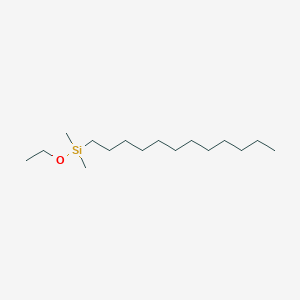
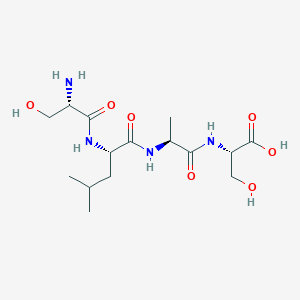
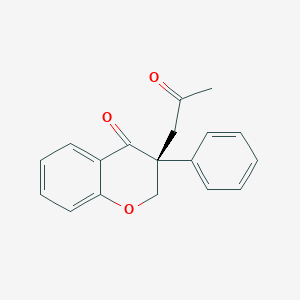
![Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14213046.png)

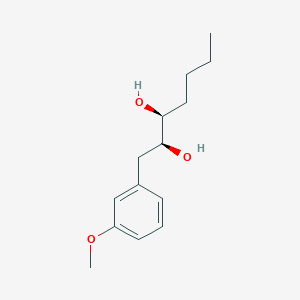
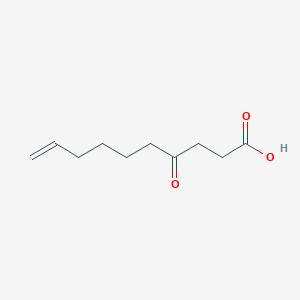
![Phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester](/img/structure/B14213070.png)
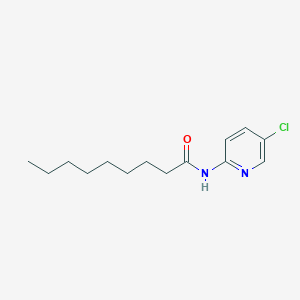
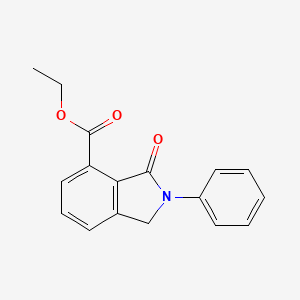
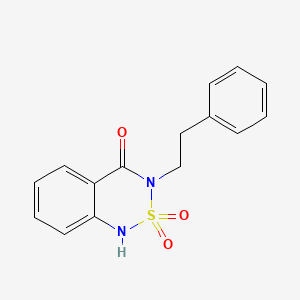
![Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]-](/img/structure/B14213091.png)
![{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane](/img/structure/B14213094.png)
![1-[(1S)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole](/img/structure/B14213100.png)
